2-[3-[2,6-Di(propan-2-yl)phenoxy]propylamino]ethanol
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Overview
Description
2-[3-[2,6-Di(propan-2-yl)phenoxy]propylamino]ethanol is an organic compound with a complex structure that includes phenoxy and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2,6-Di(propan-2-yl)phenoxy]propylamino]ethanol typically involves multiple steps. One common method includes the reaction of 2,6-di(propan-2-yl)phenol with an appropriate halogenated propylamine under basic conditions to form the desired product. The reaction conditions often require a solvent such as toluene or ethanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-[2,6-Di(propan-2-yl)phenoxy]propylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and related compounds.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[3-[2,6-Di(propan-2-yl)phenoxy]propylamino]ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[3-[2,6-Di(propan-2-yl)phenoxy]propylamino]ethanol involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylphenol: Known for its use as an anesthetic agent.
2,6-Diisopropylaniline: Used in the synthesis of dyes and polymers.
2,6-Diisopropylphenyl isocyanate: Employed in the production of polyurethane foams.
Uniqueness
2-[3-[2,6-Di(propan-2-yl)phenoxy]propylamino]ethanol is unique due to its combination of phenoxy and amino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-[2,6-di(propan-2-yl)phenoxy]propylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-13(2)15-7-5-8-16(14(3)4)17(15)20-12-6-9-18-10-11-19/h5,7-8,13-14,18-19H,6,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNGFZHNOXUHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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